Arctigenin methyl ether
CAS No.: 25488-59-9
Cat. No.: VC21336143
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25488-59-9 |
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Molecular Formula | C22H26O6 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | (3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |
Standard InChI | InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1 |
Standard InChI Key | SNAOLIMFHAAIER-DLBZAZTESA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC |
SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC |
Chemical Properties and Structure
Arctigenin methyl ether is characterized by its molecular formula C22H26O6 and a molecular weight of 386.4382 g/mol . The compound has an absolute stereochemistry with two defined stereocenters and no E/Z centers . The chemical structure features a butyrolactone core with two attached aromatic rings, each containing methoxy groups.
Structural Details
The compound can be represented by the following structural parameters:
Parameter | Value |
---|---|
Molecular Formula | C22H26O6 |
Molecular Weight | 386.4382 g/mol |
Stereochemistry | ABSOLUTE |
Defined Stereocenters | 2/2 |
E/Z Centers | 0 |
Charge | 0 |
Optical Activity | UNSPECIFIED |
Table 1. Chemical properties of arctigenin methyl ether
The SMILES notation for arctigenin methyl ether is:
COC1=C(OC)C=C(C[C@H]2COC(=O)[C@@H]2CC3=CC(OC)=C(OC)C=C3)C=C1
The InChI key identification is SNAOLIMFHAAIER-DLBZAZTESA-N, which uniquely identifies this particular chemical structure in chemical databases .
Identification and Registry
Arctigenin methyl ether is registered in various chemical databases with the following identifiers:
Database/System | Identifier | Type |
---|---|---|
PubChem CID | 384877 | PRIMARY |
CAS Registry Number | 25488-59-9 | PRIMARY |
UNII | 9TF8GZN966 | PRIMARY |
DTXSID | 101341854 | PRIMARY |
Table 2. Registry information for arctigenin methyl ether
Natural Sources and Occurrence
Arctigenin methyl ether has been reported to occur naturally in several plant species. According to PubChem data, the compound has been identified in:
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Ptelea trifoliata (common hoptree)
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Zanthoxylum gilletii (East African satinwood)
It is also related to compounds found in:
The natural occurrence of arctigenin methyl ether in these plants suggests potential roles in their ecological functions and provides sources for isolation and study of the compound.
Synthesis and Chemical Relationships
Relationship to Arctigenin
Arctigenin methyl ether is directly related to arctigenin, with the key difference being the complete methylation of hydroxyl groups. Historical research documents the challenges in isolating arctigenin, which often led to the formation of its methyl ether derivative .
In early synthetic approaches described by Tatsuo Ozawa in 1952, attempts to isolate arctigenin resulted in obtaining the methyl ether derivative instead. The researcher reported: "Application of dimethyl sulfate to this oily mixture yielded methyl ether of l-arctigenin as crystals which were found to be identical with the derivative obtained from natural l-arctigenin" .
Synthetic Approaches
The synthesis of arctigenin methyl ether has historically been approached through the methylation of arctigenin. A key historical synthesis was reported by Ozawa, who detailed the conversion of an oil containing arctigenin to its methyl ether through the application of dimethyl sulfate .
More modern asymmetric synthesis methods have been developed for arctigenin, which can then be converted to arctigenin methyl ether. For example, researchers have described a method using phenylpropanoic acid derivative as starting material and constructing the chiral center of beta butyrolactone using oxazolidinone chiral auxiliary . After the synthesis of arctigenin with high enantiomeric excess (97% ee for (−)-arctigenin and 96% ee for (+)-arctigenin), the compound can be methylated to produce arctigenin methyl ether .
Pharmacological Properties
Biological Activity Profile
Arctigenin methyl ether has been studied for various pharmacological activities, primarily based on its structural relationship to arctigenin. The compound shows favorable drug-like properties, as demonstrated by its drug likeness score and oral bioavailability metrics.
Property | Value |
---|---|
Oral Bioavailability (OB%) | 52.3 |
Drug Likeness (DL) | 0.48 |
Table 3. Drug-like properties of arctigenin methyl ether
Research Findings on Related Compounds
While specific research on arctigenin methyl ether is still emerging, understanding the biological activities of its parent compound arctigenin provides valuable insights into its potential properties.
Anticancer Activities
Arctigenin has demonstrated significant anticancer properties through multiple mechanisms:
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Promotion of apoptosis: Arctigenin inhibits the PI3K/Akt signaling pathway, activates caspase-9 and caspase-3, and reduces the expression of anti-apoptotic proteins such as Bcl-xL, MCL1, and survivin .
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Cell cycle regulation: Studies have shown that arctigenin reduces the expression of cyclin D1 and arrests tumor cells in the G1 phase. It also selectively alters phosphorylation of members of the MAPK superfamily, reducing ERK1/2 phosphorylation and activating p38 phosphorylation .
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Anti-metastatic effects: Arctigenin inhibits metastasis in human breast cancer cells by inhibiting AP-1 transcriptional activity through the ERK1/2 and JNK1/2 MAPK pathways. It also inhibits matrix metalloproteinase-9 and urokinase-type plasminogen activator through the AKT, NF-κB, and MAPK signalling pathways .
Anti-inflammatory Effects
Arctigenin exhibits notable anti-inflammatory activity in various inflammatory conditions:
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Even at low concentrations (<32 μM/L), arctigenin significantly inhibits TNF-α in RAW264.7 mouse macrophages and U937 human macrophages induced by lipopolysaccharides, without toxic effects on normal cells .
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It inhibits the nuclear transcription factor receptor activator κB ligand (RANKL)-mediated differentiation of osteoclasts, suggesting potential benefits for treating rheumatoid arthritis and osteoporosis .
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At 0.1 μM/L concentration, arctigenin caused a 26.70 ± 4.61% decrease in COX-2 gene expression and a 32.84 ± 6.51% decrease in prostaglandin E2 content .
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The anti-inflammatory mechanisms primarily involve inhibition of the NF-κB pathway by suppressing lipopolysaccharide-induced p65 nuclear translocation and IκBα, MAPK, and PI3K phosphorylation .
Future Research Directions
The growing interest in arctigenin methyl ether presents several promising avenues for future research:
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of arctigenin methyl ether could help identify which structural features are most important for its biological activities. Such studies could lead to the development of more potent derivatives with enhanced therapeutic properties.
Targeted Drug Development
Given the potential of arctigenin methyl ether in treating conditions like IPF, focused research on its mechanisms of action could lead to targeted drug development. The compound's relatively high oral bioavailability (52.3%) makes it a promising candidate for oral administration formulations .
Combination Therapy Investigations
Exploring the synergistic effects of arctigenin methyl ether with other bioactive compounds could reveal novel therapeutic approaches. Such combinations might enhance efficacy while potentially reducing required dosages and side effects.
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